2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromobenzenesulfonyl group, a dimethyl-2-oxo-1,2-dihydropyridinyl moiety, and a methylphenylmethylacetamide segment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the 4-bromobenzenesulfonyl chloride: This can be achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine: This intermediate can be prepared through a Hantzsch pyridine synthesis involving ethyl acetoacetate, ammonium acetate, and acetaldehyde.
Coupling Reaction: The 4-bromobenzenesulfonyl chloride is then reacted with the 4,6-dimethyl-2-oxo-1,2-dihydropyridine in the presence of a base such as triethylamine to form the sulfonylated pyridine derivative.
Final Coupling: The sulfonylated pyridine derivative is then coupled with N-[(4-methylphenyl)methyl]acetamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Biochemical Probes: Used in studies to understand biochemical pathways and mechanisms.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, inhibiting their activity. This can lead to alterations in biochemical pathways and physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzenesulfonyl derivatives: Compounds with similar sulfonyl groups.
Dimethyl-2-oxo-1,2-dihydropyridine derivatives: Compounds with similar pyridine moieties.
Methylphenylmethylacetamide derivatives: Compounds with similar acetamide segments.
Uniqueness
The uniqueness of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide lies in its combination of functional groups, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S/c1-15-4-6-18(7-5-15)13-25-21(27)14-26-17(3)12-16(2)22(23(26)28)31(29,30)20-10-8-19(24)9-11-20/h4-12H,13-14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVICMYCVZJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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